1H-Inden-1-ol, 5-methoxy-2-methyl-4-(1-methylethoxy)-
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Overview
Description
1H-Inden-1-ol, 5-methoxy-2-methyl-4-(1-methylethoxy)- is a complex organic compound belonging to the class of indenols Indenols are characterized by their indene backbone, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Inden-1-ol, 5-methoxy-2-methyl-4-(1-methylethoxy)- typically involves multi-step organic reactions. One common approach is the Fischer indole cyclization, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . This method can be adapted to introduce the desired functional groups at specific positions on the indene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1H-Inden-1-ol, 5-methoxy-2-methyl-4-(1-methylethoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the indene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes
Scientific Research Applications
1H-Inden-1-ol, 5-methoxy-2-methyl-4-(1-methylethoxy)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Inden-1-ol, 5-methoxy-2-methyl-4-(1-methylethoxy)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered cellular processes.
Comparison with Similar Compounds
Similar Compounds
1H-Inden-1-ol, 2,3-dihydro-5-methoxy-: This compound shares the indenol backbone but lacks the additional methyl and isopropoxy groups.
1H-Inden-2-ol, 2,3-dihydro-1-methoxy-: Similar structure with a methoxy group at a different position.
Benzene, 2-methoxy-1-methyl-4-(1-methylethyl)-: A related compound with a benzene ring instead of an indene ring.
Uniqueness
1H-Inden-1-ol, 5-methoxy-2-methyl-4-(1-methylethoxy)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
850404-03-4 |
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Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
5-methoxy-2-methyl-4-propan-2-yloxy-1H-inden-1-ol |
InChI |
InChI=1S/C14H18O3/c1-8(2)17-14-11-7-9(3)13(15)10(11)5-6-12(14)16-4/h5-8,13,15H,1-4H3 |
InChI Key |
WBFSKDARBMFONF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C1O)C=CC(=C2OC(C)C)OC |
Origin of Product |
United States |
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